2-Ethyl-2-methylpyrrolidine
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Overview
Description
2-Ethyl-2-methylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of ethyl and methyl halides to introduce the respective substituents.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-ethyl-2-methylpyrrole. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds of the pyrrole ring into single bonds, resulting in the formation of the desired pyrrolidine derivative.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as a modulator of neurotransmitter receptors, influencing the activity of the central nervous system. The presence of the ethyl and methyl groups enhances its binding affinity and selectivity towards certain receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with no substituents on the ring.
2-Methylpyrrolidine: A similar compound with only a methyl group attached to the second carbon.
2-Ethylpyrrolidine: A compound with only an ethyl group attached to the second carbon.
Uniqueness
2-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring. This dual substitution provides distinct steric and electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. The combination of these substituents allows for greater versatility in synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H15N |
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Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-ethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7(2)5-4-6-8-7/h8H,3-6H2,1-2H3 |
InChI Key |
LWXLWIFIZNWSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)C |
Origin of Product |
United States |
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